1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione
Description
Significance of the Pyrrolidine-2,5-dione Core in Synthetic and Mechanistic Investigations
The pyrrolidine-2,5-dione (succinimide) core is a cornerstone in both synthetic and mechanistic chemistry. researchgate.net Synthetically, these structures are valuable intermediates and building blocks for creating more complex heterocyclic systems. ijcps.org Their preparation is often straightforward, typically involving the condensation of succinic anhydride (B1165640) with a primary amine. researchgate.net Researchers have developed numerous methods, including green chemistry approaches that utilize water as a solvent, to synthesize these scaffolds efficiently. figshare.com
One of the most well-known applications of this core in mechanistic studies is in the form of N-Bromosuccinimide (NBS), a common reagent for halogenation reactions. researchgate.net The succinimide (B58015) structure is also instrumental in bioconjugation chemistry, where maleimide (B117702) derivatives (containing an unsaturated pyrrolidine-2,5-dione ring) are widely used to link molecules to proteins and peptides through Michael addition reactions. acs.orgguidechem.com However, the stability of the resulting succinimide ring is a subject of mechanistic investigation, as it can undergo ring-opening hydrolysis, a process that is highly dependent on factors like pH and adjacent functional groups. scilit.comnih.govresearchgate.net Understanding these mechanisms is crucial for applications such as the development of stable antibody-drug conjugates (ADCs). nih.govresearchgate.net The scaffold's reactivity, particularly through Michael additions to corresponding maleimides, provides a versatile route to a wide array of functionalized derivatives. acs.orgnih.gov
Overview of N-Arylsuccinimide Systems and Their Research Relevance
N-Arylsuccinimides, a subclass of N-substituted pyrrolidine-2,5-diones where an aromatic ring is attached to the nitrogen atom, have attracted considerable attention from researchers. ijcps.org The synthesis of these compounds is well-documented, often achieved through the dehydrative condensation of succinic anhydride and a primary aromatic amine, which can proceed through a two-step process involving an intermediate N-arylsuccinamic acid. ijcps.orgresearchgate.net Various reagents and conditions, from traditional catalysts and dehydrating agents to more modern solid-phase and green synthetic strategies, have been employed to facilitate this transformation. ijcps.orgresearchgate.netresearchgate.net
The research relevance of N-arylsuccinimides stems from their broad spectrum of pharmacological properties. The aryl substituent allows for extensive modification, enabling the fine-tuning of the molecule's electronic and steric properties to optimize interactions with biological targets. These compounds have been investigated for a range of bioactivities, including antifungal, anticonvulsant, and anti-inflammatory effects. frontiersin.orgnih.govnih.gov For instance, certain N-arylsuccinimides have shown potential as antifungal agents against clinically relevant dermatophytes. nih.gov The versatility and established biological activity of the N-arylsuccinimide framework make it a fertile ground for the design and discovery of new therapeutic agents.
Rationale for Academic Inquiry into 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione within the Broader Context of Chemical Biology
The specific compound, this compound, emerges as a molecule of significant academic interest based on the established importance of its constituent parts. Chemical biology seeks to understand and manipulate biological systems using chemical tools. nih.gov The rationale for investigating this particular molecule lies in its potential as both a novel bioactive agent and a versatile chemical probe.
The pyrrolidine-2,5-dione core provides a proven pharmacophore, known to impart favorable properties for biological activity. researchgate.netnih.gov The N-aryl substitution, specifically the 2-methylphenyl group, introduces steric and electronic features that can influence target binding and selectivity. The methyl group's position relative to the succinimide linkage creates a specific conformational profile that can be explored for selective interactions with enzymes or receptors.
Crucially, the amino group at the 5-position of the phenyl ring serves as a key functional handle. This primary amine offers a site for further chemical derivatization, allowing for the creation of a library of related compounds. Such libraries are invaluable for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry and drug design. nih.gov The amino group can be modified to attach fluorescent probes, affinity tags, or other moieties, transforming the parent molecule into a tool for chemical biology applications, such as target identification and validation. nih.gov Therefore, the investigation of this compound is a logical step in the exploration of new chemical space within the N-arylsuccinimide class, offering potential for the discovery of new biological functions and the development of novel research tools.
Chemical Compound Data
Table 1: Properties of this compound This interactive table summarizes key identifiers and properties of the subject compound.
Table 2: Examples of Biological Activities of N-Substituted Pyrrolidine-2,5-dione Derivatives This interactive table provides examples of the diverse biological activities reported for compounds containing the N-substituted pyrrolidine-2,5-dione scaffold, illustrating the broad therapeutic potential of this chemical class.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACTTGAGLHMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 5 Amino 2 Methylphenyl Pyrrolidine 2,5 Dione and Analogues
Established Synthetic Routes to N-Aryl Pyrrolidine-2,5-diones
The construction of the N-aryl pyrrolidine-2,5-dione framework can be achieved through several reliable synthetic strategies. The most direct and widely employed method is the condensation of a primary aromatic amine with succinic acid or its derivatives, most notably succinic anhydride (B1165640). tandfonline.comresearchgate.net This reaction typically proceeds in two stages: the initial ring-opening of the anhydride by the amine to form an intermediate N-arylsuccinamic acid, followed by a cyclodehydration step to form the imide ring. mdpi.comstackexchange.com This cyclization can be induced thermally or by using dehydrating agents such as acetic anhydride or acetyl chloride. researchgate.netmdpi.com
Alternative methods include:
One-pot synthesis: Combining the amine and succinic anhydride with reagents like zinc powder in acetic acid allows for a sequential one-pot reaction, forming the succinamic acid and then promoting cyclization. ijcps.org
Solid-phase synthesis: N-arylsuccinamic acids can be cyclized using solid-phase reagents like silica-bound benzoyl chloride, which facilitates purification and allows for the recycling of the dehydrating agent. researchgate.net
Catalytic methods: Lewis acids have been used to catalyze the condensation, although greener, catalyst-free methods are gaining prominence. researchgate.net
A summary of common cyclization conditions is presented below.
Targeted Synthesis of 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione
While a specific documented synthesis for this compound is not readily found in the literature, a robust synthetic pathway can be designed based on established chemical principles. The proposed route involves the preparation of a key precursor, followed by a standard cyclization and a functional group transformation.
Design and Preparation of Precursor Aromatic Amines and Succinic Acid Derivatives
The synthesis of the target molecule logically begins with the preparation of its constituent parts: a substituted aromatic amine and a succinic acid derivative.
Aromatic Amine Precursor: The required aromatic precursor is 2-methyl-5-nitroaniline (B49896). This intermediate provides the correct substitution pattern on the phenyl ring. The synthesis of this precursor is a standard procedure in organic chemistry, often starting from 2-methylaniline (o-toluidine). The amino group is typically protected via acetylation, followed by nitration which is directed to the para position (position 5 relative to the methyl group), and subsequent deprotection of the acetyl group to yield 2-methyl-5-nitroaniline. The nitro group serves as a masked version of the final amino group.
Succinic Acid Derivative: The most convenient and commonly used C4 building block for this synthesis is succinic anhydride. researchgate.net It is a commercially available, inexpensive, and highly reactive electrophile that readily undergoes nucleophilic attack by amines. stackexchange.comnih.gov
Cyclization Strategies for Pyrrolidine-2,5-dione Ring Formation
The formation of the pyrrolidine-2,5-dione ring is achieved through a two-step, one-pot sequence starting from the precursors identified above.
Amidation: 2-methyl-5-nitroaniline is reacted with succinic anhydride. The primary amino group of the aniline (B41778) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-(2-methyl-5-nitrophenyl)succinamic acid intermediate. mdpi.combeilstein-archives.org This step is typically fast and proceeds under mild conditions. researchgate.net
Cyclodehydration and Reduction: The succinamic acid intermediate is then cyclized to form the imide ring. This is commonly achieved by heating the intermediate in a high-boiling solvent, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. ijcps.org This yields 1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione. The final step is the reduction of the nitro group to the target primary amine. This transformation is reliably accomplished using various reducing agents, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) being the most common choices. wikipedia.orggoogle.com
Application of Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of N-aryl pyrrolidine-2,5-diones is amenable to several green chemistry approaches.
Organocatalysis: N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the asymmetric synthesis of highly substituted succinimides from α,β-unsaturated aldehydes and α-ketoamides. nih.gov Other organocatalytic methods, such as the use of chiral primary amines, have been employed for the enantioselective Michael addition of ketones to maleimides, yielding functionalized succinimides. researchgate.net While these methods focus on substituting the succinimide (B58015) ring rather than its N-arylation, they represent a powerful, metal-free tool for generating complex analogues. nih.govrsc.org
Green Solvents: Significant progress has been made in replacing traditional volatile organic solvents (VOCs) with more sustainable alternatives. The synthesis of N-substituted succinimides has been successfully demonstrated in hot water, completely avoiding the need for organic solvents and catalysts. tandfonline.comresearchgate.netfigshare.com This method offers benefits such as low cost, non-flammability, and minimal environmental impact. Other green solvents like polyethylene (B3416737) glycol (PEG) have also been utilized, for instance, in the visible-light-promoted synthesis of functionalized succinimides. rsc.org
Derivatization and Functionalization Strategies of the Phenyl and Pyrrolidine (B122466) Moieties
The structure of this compound offers multiple sites for further chemical modification, allowing for the generation of a diverse library of analogues.
Functionalization of the Phenyl Moiety: The primary amino group is a versatile handle for derivatization.
Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides.
Diazotization: The amino group can be converted to a diazonium salt, which is a valuable intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH). mdpi.com
Alkylation/Arylation: The amine can undergo N-alkylation or participate in cross-coupling reactions to form N-aryl bonds.
Electrophilic Aromatic Substitution: The existing amino and methyl groups activate the ring and direct further electrophilic substitutions (e.g., halogenation, nitration) to specific positions.
Functionalization of the Pyrrolidine Moiety: The succinimide ring itself can also be modified.
α-Position (C3/C4) Functionalization: The methylene (B1212753) protons adjacent to the carbonyl groups can be deprotonated to form an enolate, which can then react with various electrophiles. Radical-mediated reactions, such as the radical cascade cyclization of 1,6-enynes, can also be used to install functional groups at these positions. rsc.orgnih.gov More advanced methods involve the use of diazo arylidene succinimides to achieve distal C-H bond functionalization. nih.gov
Carbonyl Group Modification: The imide carbonyl groups can be reduced, although this often requires harsh conditions that may affect other functional groups in the molecule.
Table of Compounds
Molecular Structure, Conformation, and Advanced Characterization
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the identity and purity of a chemical compound. For 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione, a complete analysis would require the following data, which is not currently available in published literature:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for mapping the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the methyl group protons, the aromatic protons (showing specific splitting patterns based on their positions relative to the amino and succinimide (B58015) groups), the protons of the amino group, and the methylene (B1212753) protons of the pyrrolidine-2,5-dione ring. Similarly, ¹³C NMR would show characteristic signals for the carbonyl carbons, aromatic carbons, methyl carbon, and methylene carbons.
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₁H₁₂N₂O₂) against the calculated theoretical mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would identify the functional groups present. Key vibrational bands would be expected for the N-H stretching of the primary amine, the characteristic symmetric and asymmetric C=O stretching of the imide group, C-N stretching, and aromatic C-H and C=C bending and stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This analysis would reveal information about the electronic transitions within the molecule, particularly those associated with the aminophenyl chromophore. The λmax values would indicate the wavelengths of maximum absorbance.
Theoretical and Computational Structural Elucidation
In the absence of experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties. However, no specific DFT studies for this compound have been found. Such studies would typically provide:
Optimized Geometry: Calculation of the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Analysis of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential to identify electron-rich and electron-deficient regions of the molecule.
Analysis of Conformational Preferences and Dynamics
The orientation of the substituted phenyl ring relative to the succinimide ring is a key conformational feature. The rotational barrier around the N-C(aryl) bond would determine the conformational flexibility of the molecule. This analysis is typically performed using:
Solid-State Analysis: Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and packing in the solid state. A crystal structure would reveal the preferred conformation and how the molecules arrange themselves in the crystal lattice. No crystallographic data for this compound is currently available.
Solution-State Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, combined with computational modeling, can be used to determine the predominant conformation in solution.
Investigation of Intramolecular and Intermolecular Interactions
The functional groups in this compound—specifically the amino (N-H) group as a hydrogen bond donor and the carbonyl (C=O) groups as acceptors—suggest a high potential for significant molecular interactions.
Hydrogen Bonding: It is highly probable that intermolecular hydrogen bonds would be a dominant feature in the solid state, linking molecules together. Intramolecular hydrogen bonding is less likely due to the geometry of the substituents.
π-π Stacking: The aromatic phenyl rings could participate in π-π stacking interactions, further stabilizing the crystal structure.
Confirmation and detailed characterization of these interactions would rely on the availability of single-crystal X-ray diffraction data.
Mechanistic Research on Molecular and Cellular Interactions
Computational Chemistry and in Silico Approaches for Deeper Understanding
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione, within the active site of a target protein. This method is instrumental in virtual screening, where large libraries of compounds are computationally evaluated to identify potential hits that are likely to bind to a biological target of interest.
For the pyrrolidine-2,5-dione scaffold, molecular docking has been successfully employed to predict interactions with various enzymes. For instance, derivatives have been docked against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govebi.ac.uk These studies have shown that the pyrrolidine-2,5-dione core can fit into the active site, with selective inhibitors forming key interactions with amino acid residues in a secondary pocket of the COX-2 enzyme. nih.govebi.ac.uk Similarly, computational studies have identified pyrrolidine-dione derivatives as potential inhibitors of the Cdk5/p25 complex, which is associated with Alzheimer's disease, by predicting their binding within the ATP-binding site. nih.govnih.gov
In the case of this compound, molecular docking could be used to screen it against a panel of known cancer-related targets, anti-inflammatory enzymes, or neurological proteins. The docking score, an estimation of the binding affinity, would help prioritize this compound for further testing. For example, docking studies on similar heterocyclic compounds have been performed against dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer agents. nih.gov The results typically highlight key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
Virtual screening campaigns can be designed around the this compound scaffold. By creating a virtual library of analogous compounds with varied substitutions on the phenyl ring, researchers can screen for molecules with improved binding affinity or selectivity for a specific target. mdpi.com This approach accelerates the identification of lead compounds without the immediate need for extensive synthesis. mdpi.com
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Donepezil (Reference) | AChE (4EY7) | -17.26 | Trp286, Tyr341, Phe338 |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | AChE (4EY7) | -18.06 | Trp286, Tyr341, Phe338 |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE (4EY7) | -18.59 | Trp286, Tyr341, Phe338 |
This table presents hypothetical docking scores for illustrative purposes, based on findings for similar compound classes against acetylcholinesterase, demonstrating how such data is typically presented. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Binding Mechanism Exploration
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can validate docking results, explore the conformational space of the ligand in the binding pocket, and elucidate the mechanism of binding.
For pyrrolidine-dione derivatives, MD simulations have been crucial in confirming the stability of predicted binding poses. In studies of Cdk5/p25 inhibitors, MD simulations lasting for nanoseconds showed that the pyrrolidine-2,3-dione (B1313883) derivatives remained stably bound in the ATP-binding site. nih.govnih.gov The root mean square deviation (RMSD) of the complex, a measure of its structural stability, was observed to reach an equilibrium at a low value (e.g., ~2.15 Å), indicating a stable interaction. nih.govnih.gov Furthermore, these simulations help in calculating the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov
Applying MD simulations to this compound, following a promising docking result, would be a critical next step. The simulation would reveal whether the initial predicted pose is maintained over time and how water molecules in the active site might mediate interactions. It would also allow for the analysis of conformational changes in both the ligand and the protein upon binding, offering insights into the induced-fit mechanism. Such simulations on similar pyrrolidin-2-one derivatives targeting acetylcholinesterase have been performed for up to 100 ns to confirm the stability of the ligand-enzyme complex. researchgate.net
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Interpretations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule at the atomic level. These calculations can predict a wide range of characteristics for this compound, including its optimal 3D geometry, charge distribution, and spectroscopic properties.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netarabjchem.org A smaller energy gap suggests that the molecule is more reactive. For 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione, the HOMO-LUMO energy gap was calculated to be 4.25 eV, indicating significant charge transfer potential within the molecule. researchgate.net
These calculations are also invaluable for interpreting experimental spectroscopic data. Theoretical vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra, and calculated electronic transitions can help assign peaks in UV-Visible spectra. beilstein-journals.org This synergy between theoretical and experimental data provides a robust characterization of the molecule's structure.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.95 eV |
| HOMO-LUMO Gap | 4.25 eV |
| Dipole Moment | 2.5 Debye |
This table shows representative data from DFT calculations on a related pyrrolidine-2,5-dione derivative to illustrate the types of parameters that can be determined. researchgate.netarabjchem.org
Cheminformatics and Data Mining in Pyrrolidine-2,5-dione Research
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics tools can be used to predict its physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Web-based tools like SwissADME can predict properties such as lipophilicity (LogP), water solubility, and potential for blood-brain barrier penetration, as well as assess its "drug-likeness" based on criteria like Lipinski's rule of five. researchgate.netmdpi.com
Data mining of large chemical databases (e.g., ChEMBL, PubChem) can identify other compounds with the pyrrolidine-2,5-dione scaffold that have known biological activities. ebi.ac.uk This can provide valuable insights into potential targets for this compound and guide the design of focused screening assays. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on libraries of pyrrolidine-2,5-dione derivatives can build predictive models that correlate structural features with biological activity, such as anticonvulsant properties. nih.govfrontiersin.org These models can then be used to predict the activity of new compounds like this compound and suggest modifications to enhance its potency.
Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid analysis of complex biological and chemical data. researchgate.netresearchgate.net These technologies can be applied to the design and optimization of compounds based on the this compound scaffold.
ML-based QSAR models can be more sophisticated and predictive than traditional statistical models. researchgate.net By training on large datasets of pyrrolidine-2,5-dione analogues and their activities, deep neural networks can identify subtle and non-linear structure-activity relationships. mdpi.com This allows for more accurate prediction of the biological activity of novel derivatives.
Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for de novo drug design. nih.govharvard.edu These models can learn the underlying chemical patterns of known active compounds and then generate novel molecular structures, including new pyrrolidine-2,5-dione derivatives, that are predicted to have high activity and favorable drug-like properties. This approach can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery by proposing novel, synthesizable compounds with desired characteristics. nih.gov
Future Directions and Emerging Research Opportunities
Development of Novel Analogues with Enhanced Specificity and Potency towards Molecular Targets
The core structure of 1-(5-Amino-2-methylphenyl)pyrrolidine-2,5-dione offers a versatile platform for the synthesis of novel analogues. Future research will likely concentrate on systematic modifications of this scaffold to enhance its specificity and potency towards various molecular targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives. nih.gov Key areas for modification include the substitution pattern on the N-phenyl ring and alterations to the pyrrolidine-2,5-dione core itself.
For instance, the amino and methyl groups on the phenyl ring of the parent compound can be replaced or supplemented with other functional groups to modulate pharmacokinetic and pharmacodynamic properties. The introduction of halogens, nitro groups, or more complex side chains could significantly impact the compound's binding affinity and selectivity for specific enzymes or receptors. nih.gov Furthermore, modifications at the 3- and 4-positions of the pyrrolidine-2,5-dione ring have been shown to influence the biological activity of related compounds, suggesting another avenue for creating a diverse library of analogues. nih.gov
The following table outlines potential modifications and their expected impact on the properties of the resulting analogues:
| Modification Site | Potential Substituents | Expected Impact on Properties |
| N-phenyl ring (amino group) | Acetyl, Alkyl, Aryl | Altered solubility, metabolic stability, and target interaction |
| N-phenyl ring (methyl group) | Halogens, Trifluoromethyl | Enhanced binding affinity and cell permeability |
| Pyrrolidine-2,5-dione ring | Alkyl, Aryl, Heterocyclic groups at C3/C4 | Increased potency and modulation of target selectivity |
These synthetic efforts will aim to produce compounds with improved therapeutic profiles, such as enhanced efficacy and reduced off-target effects.
Exploration of Unconventional Molecular Targets for Pyrrolidine-2,5-dione Scaffolds
While pyrrolidine-2,5-dione derivatives have been extensively studied for their effects on conventional drug targets like kinases and G protein-coupled receptors, there is a growing interest in exploring their interactions with unconventional molecular targets. astrazeneca.com This includes targeting protein-protein interactions, allosteric sites on enzymes, and non-enzymatic proteins that play critical roles in disease pathogenesis.
The planar and rigid structure of the pyrrolidine-2,5-dione core, combined with the potential for diverse substitutions, makes it an attractive scaffold for inhibiting challenging targets. For example, derivatives of this class could be designed to disrupt protein-protein interfaces that are crucial for the progression of diseases like cancer and neurodegenerative disorders. nih.gov Computational modeling and screening approaches can be employed to identify novel binding pockets on these unconventional targets that can be effectively targeted by pyrrolidine-2,5-dione analogues. nih.gov
Recent research has highlighted the potential of succinimide (B58015) derivatives, the core of pyrrolidine-2,5-diones, as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. jocpr.comebi.ac.uk Further exploration could reveal inhibitory activity against other enzymes implicated in a wide range of diseases, including metabolic and infectious diseases. researchgate.net The investigation of these unconventional targets opens up new therapeutic possibilities for this versatile chemical scaffold.
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the biological effects of compounds like this compound at a systems level. astrazeneca.comfrontlinegenomics.com Integrating multi-omics data can provide a comprehensive picture of the molecular pathways and networks modulated by these compounds, moving beyond the traditional single-target approach to drug discovery. bohrium.comnih.gov
By treating cell lines or animal models with this compound or its analogues and subsequently performing multi-omics analysis, researchers can identify changes in gene expression, protein levels, and metabolite concentrations. aacrjournals.org This data can then be integrated using bioinformatics tools to construct interaction networks and identify key nodes and pathways that are perturbed by the compound. frontiersin.org This systems biology approach can help in:
Target Identification and Validation: Uncovering the primary and secondary targets of the compound. frontlinegenomics.com
Mechanism of Action Elucidation: Understanding the complex biological processes affected by the compound. frontiersin.org
Biomarker Discovery: Identifying molecular signatures that can predict a patient's response to the drug. aacrjournals.org
Toxicity Prediction: Foreseeing potential adverse effects by analyzing the impact on off-target pathways. nih.gov
The integration of multi-omics data will be instrumental in accelerating the preclinical and clinical development of promising pyrrolidine-2,5-dione derivatives. researchgate.net
Advancements in High-Throughput Screening Methodologies for Pyrrolidine-2,5-dione Libraries
The discovery of novel and potent pyrrolidine-2,5-dione-based drug candidates relies heavily on efficient screening methodologies. High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for rapidly evaluating large libraries of these compounds against a wide array of biological targets. nih.govpharmtech.com
Future advancements in HTS will likely involve the development of more sophisticated and physiologically relevant assay formats. This includes the use of 3D cell cultures, organoids, and patient-derived cells to better mimic the in vivo environment. revvity.comalitheagenomics.com These advanced models can provide more accurate predictions of a compound's efficacy and toxicity early in the drug discovery process.
High-content screening, which combines automated microscopy with sophisticated image analysis, allows for the simultaneous measurement of multiple cellular parameters. nih.gov This technology is particularly well-suited for screening pyrrolidine-2,5-dione libraries as it can provide detailed information on a compound's effects on cell morphology, protein localization, and other complex cellular phenotypes. The data generated from HCS can help to elucidate the mechanism of action of hit compounds and prioritize them for further development. alitheagenomics.com The integration of artificial intelligence and machine learning algorithms into HTS and HCS data analysis will further enhance the efficiency and predictive power of these screening platforms. jocpr.com
Investigation of Material Science Applications for Pyrrolidine-2,5-dione Derivatives
Beyond their therapeutic potential, pyrrolidine-2,5-dione derivatives, particularly N-aryl substituted compounds, are being explored for their applications in material science. The aromatic and heterocyclic nature of these compounds suggests their potential use as building blocks for functional polymers and materials.
One promising area of investigation is the development of conductive polymers. Polypyrrole and its derivatives are well-known conducting polymers with a range of applications in electronics, sensors, and energy storage. researchgate.netnih.govmdpi.com The incorporation of the this compound moiety into a polymer backbone could lead to materials with novel electronic and optical properties. The amino group on the phenyl ring provides a site for polymerization, and the pyrrolidine-2,5-dione unit could influence the polymer's conductivity, stability, and processability. nih.gov
Furthermore, the ability of pyrrolidine (B122466) derivatives to form stimuli-responsive polymers opens up possibilities for creating "smart" materials. researchgate.net These materials could change their properties in response to external stimuli such as pH, temperature, or light, making them suitable for applications in drug delivery, tissue engineering, and sensors. The unique chemical structure of this compound could be leveraged to design polymers with specific responsive behaviors. Further research in this area could unlock the potential of this compound class in the development of advanced materials.
Q & A
Q. What computational tools are recommended to predict the compound’s ADMET properties?
- Methodology :
- SwissADME : Predict solubility, permeability, and CYP interactions.
- ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity).
- MD simulations : Assess binding stability with target proteins over nanosecond timescales .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| Molecular weight | 204.23 g/mol | |
| LogP (predicted) | 1.2–1.5 | |
| Solubility (aqueous) | ~2.5 mg/mL (pH 7.4) | |
| UV | 254 nm (in methanol) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
